molecular formula C7H13NO2S B041380 L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester CAS No. 19907-59-6

L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester

Cat. No.: B041380
CAS No.: 19907-59-6
M. Wt: 175.25 g/mol
InChI Key: AMHPVDWIPMNOSV-YFKPBYRVSA-N
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Description

L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester is an organic compound belonging to the class of l-alpha-amino acids It is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester typically involves the reaction of L-cysteine with acetone. The reaction is carried out under reflux conditions for 48 hours, followed by filtration and concentration of the filtrate. The resulting product is then recrystallized from acetone to obtain pure this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the laboratory synthesis method involving L-cysteine and acetone can be scaled up for industrial purposes with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The thiazolidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester involves its interaction with various molecular targets and pathways. The thiazolidine ring structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylthiazolidine-4-carboxylic Acid: Similar structure but lacks the methyl ester group.

    Thiazolidine-4-carboxylic Acid: Lacks the dimethyl substitution on the thiazolidine ring.

    2,2-Dimethylthiazolidine: Lacks the carboxylic acid and methyl ester groups.

Uniqueness

L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester is unique due to the presence of both the dimethyl substitution and the methyl ester group

Biological Activity

L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester (CAS number: 19907-59-6) is a chiral thiazolidine derivative synthesized primarily from L-cysteine. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and agricultural applications. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of this compound typically involves the reaction of L-cysteine methyl ester with various carbonyl compounds, leading to the formation of thiazolidine derivatives. The reaction conditions and specific reagents can influence the yield and purity of the final product. For instance, a one-pot synthesis approach has been employed successfully to produce related thiazolidine compounds with promising biological activities .

1. Antiviral Activity

A series of thiazolidine derivatives, including this compound, have been evaluated for their ability to inhibit neuraminidase (NA) activity in influenza A virus. The most potent derivatives demonstrated moderate inhibitory activity, with IC50 values around 0.14 μM, which is significantly less than that of oseltamivir (Tamiflu) but suggests potential for further development as antiviral agents .

2. Safener Activity in Agriculture

Research has indicated that thiazolidine derivatives can act as safeners in agricultural settings. For example, certain compounds were shown to enhance the activity of acetolactate synthase (ALS), an important enzyme in branched-chain amino acid biosynthesis. In a study involving maize treated with chlorimuron-ethyl (a herbicide), this compound exhibited a significant protective effect against herbicide-induced injury by increasing ALS activity .

3. Anti-inflammatory and Analgesic Effects

Thiazolidine derivatives have also been investigated for their anti-inflammatory and analgesic properties. In pharmacological tests involving carrageenan-induced edema models in rats, some thiazolidine compounds demonstrated significant anti-inflammatory effects comparable to established medications like Piroxicam and Meloxicam. These findings suggest that this compound could be explored further for therapeutic applications in pain management and inflammation control .

The biological activities of this compound are attributed to its structural properties that allow it to interact with various biological targets:

  • Neuraminidase Inhibition : The compound's structural motif allows it to fit into the active site of neuraminidase enzymes, potentially blocking viral replication.
  • ALS Activity Enhancement : By interacting with ALS enzymes, it may mitigate herbicide effects by restoring metabolic pathways essential for plant growth.

Case Studies

StudyFocusFindings
Safener ActivityIncreased ALS activity in maize treated with chlorimuron-ethyl; protective effects observed.
Antiviral ActivityModerate inhibition of influenza A neuraminidase; IC50 = 0.14 μM.
Anti-inflammatory EffectsSignificant reduction in edema in rat models; effects comparable to Piroxicam and Meloxicam.

Properties

IUPAC Name

methyl (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-7(2)8-5(4-11-7)6(9)10-3/h5,8H,4H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHPVDWIPMNOSV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(CS1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N[C@@H](CS1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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